molecular formula C19H19BrClN3 B15038642 N-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-4-(4-chlorophenyl)piperazin-1-amine

N-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-4-(4-chlorophenyl)piperazin-1-amine

Cat. No.: B15038642
M. Wt: 404.7 g/mol
InChI Key: BFRNUMFIQILYLO-JXUJGAQVSA-N
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Description

(1Z,2Z)-2-BROMO-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-3-PHENYLPROP-2-EN-1-IMINE is a complex organic compound that features a piperazine ring substituted with a bromine atom and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,2Z)-2-BROMO-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-3-PHENYLPROP-2-EN-1-IMINE typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1Z,2Z)-2-BROMO-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-3-PHENYLPROP-2-EN-1-IMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1Z,2Z)-2-BROMO-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-3-PHENYLPROP-2-EN-1-IMINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1Z,2Z)-2-BROMO-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-3-PHENYLPROP-2-EN-1-IMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H19BrClN3

Molecular Weight

404.7 g/mol

IUPAC Name

(Z,Z)-2-bromo-N-[4-(4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine

InChI

InChI=1S/C19H19BrClN3/c20-17(14-16-4-2-1-3-5-16)15-22-24-12-10-23(11-13-24)19-8-6-18(21)7-9-19/h1-9,14-15H,10-13H2/b17-14-,22-15-

InChI Key

BFRNUMFIQILYLO-JXUJGAQVSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)/N=C\C(=C\C3=CC=CC=C3)\Br

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC(=CC3=CC=CC=C3)Br

Origin of Product

United States

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